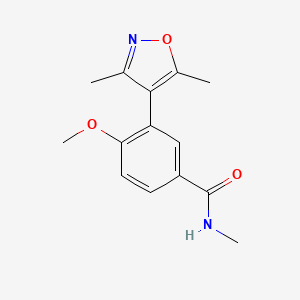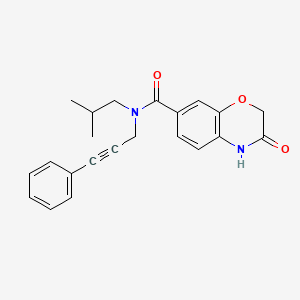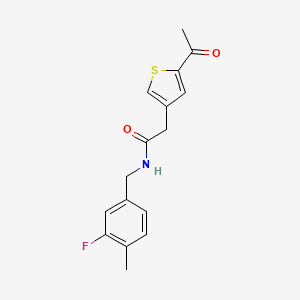![molecular formula C17H27N7O B4527874 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea](/img/structure/B4527874.png)
1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea
Descripción general
Descripción
1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea is a complex organic compound that features a unique structure combining a pyrazole ring, a cyclopropyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Final Coupling: The final step involves coupling the pyrazole, cyclopropyl, and triazole moieties through a urea linkage, typically using a carbodiimide coupling reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea or triazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea or triazole derivatives.
Aplicaciones Científicas De Investigación
1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)amine
- 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)carbamate
Comparison: 1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
1-[[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-11(2)24-14(5)19-15(22-24)20-16(25)18-9-17(6-7-17)10-23-13(4)8-12(3)21-23/h8,11H,6-7,9-10H2,1-5H3,(H2,18,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWCQNUPPOZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CC2)CNC(=O)NC3=NN(C(=N3)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(2-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4527806.png)
![2-methyl-8-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4527810.png)

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B4527818.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4527836.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B4527844.png)

![5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4527858.png)
![1-(1-cyclopentylpiperidin-4-yl)-N-[(6-methylpyridin-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B4527865.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B4527870.png)
![N-ethyl-N-{1-[2-(methylamino)isonicotinoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4527879.png)
![2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid](/img/structure/B4527881.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-ethyl-2-furyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B4527885.png)
